Home > Products > Screening Compounds P73474 > (Rac)-Ruxolitinib-d9
(Rac)-Ruxolitinib-d9 -

(Rac)-Ruxolitinib-d9

Catalog Number: EVT-12545062
CAS Number:
Molecular Formula: C17H18N6
Molecular Weight: 315.42 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(Rac)-Ruxolitinib-d9 is a deuterated analog of ruxolitinib, a selective inhibitor of Janus kinase 1 and Janus kinase 2. The compound is primarily utilized in research settings to study the pharmacokinetics and pharmacodynamics of ruxolitinib without interference from the non-deuterated form. The compound has the chemical formula C18H19D9N4O and is classified under small molecule inhibitors targeting the Janus kinase signaling pathway, which plays a crucial role in hematopoiesis and immune function.

Source and Classification

(Rac)-Ruxolitinib-d9 can be sourced from various chemical suppliers specializing in pharmaceutical-grade compounds. It is classified as a Janus kinase inhibitor, which is significant in treating conditions like myelofibrosis and polycythemia vera. The compound's deuterated nature allows for enhanced stability and differentiation during analytical studies, particularly in mass spectrometry.

Synthesis Analysis

Methods

The synthesis of (Rac)-Ruxolitinib-d9 involves specific reactions that incorporate deuterium into the molecular structure. The general synthetic route includes:

  1. Starting Materials: The synthesis begins with commercially available precursors that contain nitrogen heterocycles.
  2. Deuteration: Deuterated solvents or reagents are used to introduce deuterium into the compound at specific positions, enhancing its isotopic signature.
  3. Reaction Conditions: Typical conditions include controlled temperatures, inert atmospheres, and specific pH levels to optimize yields and minimize side reactions.

Technical Details

The detailed synthetic process may involve multiple steps, including:

  • Formation of key intermediates through nucleophilic substitutions.
  • Cyclization reactions to form the pyrrolopyrimidine core structure characteristic of ruxolitinib.
  • Final purification steps involving chromatography techniques to isolate (Rac)-Ruxolitinib-d9 from by-products.
Molecular Structure Analysis

Structure

(Rac)-Ruxolitinib-d9 maintains a similar three-dimensional conformation to its non-deuterated counterpart, with deuterium atoms replacing hydrogen at specific sites. This alteration aids in distinguishing it during analytical assessments.

Data

  • Molecular Formula: C18H19D9N4O
  • Molecular Weight: Approximately 325.44 g/mol
  • Chemical Structure: The compound features a complex arrangement of nitrogen-containing rings and functional groups critical for its biological activity.
Chemical Reactions Analysis

Reactions

The primary chemical reactions involving (Rac)-Ruxolitinib-d9 include:

  • Binding Interactions with Janus kinases, leading to inhibition of their activity.
  • Metabolic Transformations in biological systems that can be traced using mass spectrometry due to the unique isotopic patterns introduced by deuteration.

Technical Details

Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed to monitor these reactions, providing insights into the pharmacokinetics of (Rac)-Ruxolitinib-d9 in various biological matrices.

Mechanism of Action

(Rac)-Ruxolitinib-d9 exerts its effects through competitive inhibition of Janus kinases 1 and 2. By binding to the ATP-binding site within these kinases, it prevents phosphorylation of downstream signaling molecules, thereby modulating immune responses and hematopoietic processes.

Process and Data

  • Inhibition Constant (Ki): The compound shows a low Ki value, indicating high affinity for its target kinases.
  • Cellular Effects: Studies demonstrate that treatment with (Rac)-Ruxolitinib-d9 leads to decreased cell proliferation in hematological malignancies, reflecting its potential therapeutic applications.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Enhanced stability due to deuteration; less prone to metabolic degradation compared to non-deuterated forms.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for similar compounds.
Applications

(Rac)-Ruxolitinib-d9 is primarily used in scientific research for:

  • Investigating the pharmacokinetics of ruxolitinib through isotopic labeling techniques.
  • Understanding the mechanism of action of Janus kinase inhibitors in various disease models.
  • Developing analytical methods for quantifying ruxolitinib levels in clinical samples.

This compound serves as an essential tool for researchers aiming to elucidate the dynamics of Janus kinase inhibition and its implications in therapeutic contexts.

Properties

Product Name

(Rac)-Ruxolitinib-d9

IUPAC Name

3-(1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile

Molecular Formula

C17H18N6

Molecular Weight

315.42 g/mol

InChI

InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/i1D2,2D2,3D2,4D2,12D

InChI Key

HFNKQEVNSGCOJV-WHCQKTAPSA-N

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Isomeric SMILES

[2H]C1(C(C(C(C1([2H])[2H])([2H])C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3)([2H])[2H])([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.